

Technical Guide: An Exploration of Difluoromethoxy and Fluoro-Substituted Anilines

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Compound of Interest

Compound Name: **4-(Difluoromethoxy)-3-fluoroaniline**

Cat. No.: **B1338887**

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry for information regarding **4-(Difluoromethoxy)-3-fluoroaniline**. Following a comprehensive search, it has been determined that this specific compound is not a readily available chemical and does not have an assigned CAS number, suggesting it may be a novel or uncharacterized molecule.

In lieu of data on the requested compound, this guide provides an in-depth overview of structurally related and commercially available analogs. The information presented herein on 4-(Difluoromethoxy)aniline, 3-Fluoroaniline, and 3-(Difluoromethoxy)aniline can serve as a valuable resource for predicting the potential properties and reactivity of **4-(Difluoromethoxy)-3-fluoroaniline** and for designing synthetic routes.

Physicochemical Properties of Related Anilines

The following tables summarize the key physical and chemical properties of the selected aniline derivatives. These compounds share structural motifs with the requested molecule, namely the aniline core and the electron-withdrawing difluoromethoxy or fluoro substituents, which significantly influence their chemical behavior.

Table 1: Chemical Identification of Related Aniline Derivatives

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4-(Difluoromethoxy)aniline	22236-10-8	C ₇ H ₇ F ₂ NO	159.13
3-Fluoroaniline	372-19-0	C ₆ H ₆ FN	111.12
3-(Difluoromethoxy)aniline	22236-08-4	C ₇ H ₇ F ₂ NO	159.13[1]

Table 2: Physical Properties of Related Aniline Derivatives

Compound Name	Appearance	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
4-(Difluoromethoxy)aniline	-	-	85-88 (3 mmHg)	1.276	1.510
3-Fluoroaniline	Clear yellow to brown liquid[2]	-1[2]	188[2]	1.16[2]	1.54[2]
3-(Difluoromethoxy)aniline	Solid[1]	-	201-202[1]	1.276 at 25 °C[1]	1.5100[1]

Experimental Protocols: Synthesis of an Aniline Derivative

While a specific protocol for the requested **4-(Difluoromethoxy)-3-fluoroaniline** is unavailable, the synthesis of structurally similar anilines often follows established methodologies. A representative example is the preparation of 4-(Difluoromethoxy)aniline, which can be achieved through the reduction of a nitro precursor.

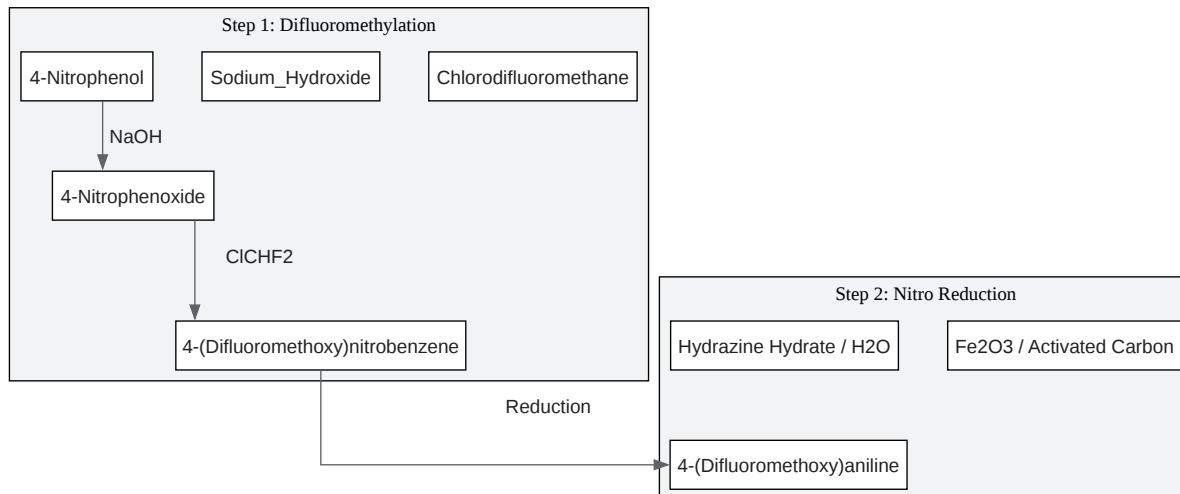
Synthesis of 4-(Difluoromethoxy)aniline

A patented method for the preparation of 4-(difluoromethoxy)aniline involves a two-step process starting from 4-nitrophenol.[3]

Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene 4-Nitrophenol is first reacted with sodium hydroxide to form sodium 4-nitrophenoxide. This intermediate is then reacted with a difluoromethylating agent, such as chlorodifluoromethane, under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.[3]

Step 2: Reduction to 4-(Difluoromethoxy)aniline The resulting 4-(difluoromethoxy)nitrobenzene is then reduced to the corresponding aniline. This reduction can be carried out using a catalytic system, for instance, with ferric oxide and activated carbon as catalysts and hydrazine hydrate in water as the reducing agent.[3]

The following diagram illustrates the general workflow for this synthesis.



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Caption: Synthetic workflow for 4-(Difluoromethoxy)aniline.

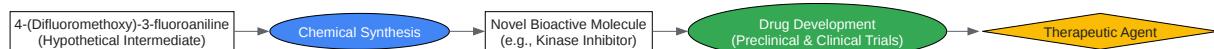
Potential Applications and Signaling Pathways

Aniline and its derivatives are crucial building blocks in medicinal chemistry and materials science. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

Given the structural similarities to known bioactive molecules, it can be postulated that **4-(Difluoromethoxy)-3-fluoroaniline**, if synthesized, could be a valuable intermediate in the

development of novel pharmaceuticals or agrochemicals. For instance, various substituted anilines are precursors to kinase inhibitors, which are a cornerstone of modern cancer therapy.

The logical relationship for the potential application of such a compound in drug discovery is outlined below.



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Caption: Potential role in drug discovery.

In conclusion, while direct information on **4-(Difluoromethoxy)-3-fluoroaniline** is not currently available in the public domain, this guide provides a comprehensive overview of closely related compounds. The data and experimental insights presented here offer a solid foundation for researchers and scientists interested in the synthesis and potential applications of this and similar novel chemical entities.

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